

Spectral Analysis of sec-Butyl 4-hydroxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: sec-Butyl 4-hydroxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **sec-Butyl 4-hydroxybenzoate**, a compound of interest in various scientific and pharmaceutical research fields. This document presents a summary of its mass spectrometry, predicted Nuclear Magnetic Resonance (NMR), and predicted Infrared (IR) spectral data. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication and validation of these findings.

Core Spectral Data

The following sections provide quantitative spectral data for **sec-Butyl 4-hydroxybenzoate**, organized for clarity and comparative analysis.

Mass Spectrometry Data

The electron ionization mass spectrum of **sec-Butyl 4-hydroxybenzoate** is characterized by a molecular ion peak and several key fragment ions. The data presented here is sourced from the NIST WebBook.

m/z	Relative Intensity (%)	Proposed Fragment
194	15	[M] ⁺ • (Molecular Ion)
138	100	[HOC ₆ H ₄ CO ₂ H] ⁺ •
121	85	[HOC ₆ H ₄ CO] ⁺
93	20	[C ₆ H ₅ O] ⁺
65	30	[C ₅ H ₅] ⁺
57	40	[C ₄ H ₉] ⁺
41	35	[C ₃ H ₅] ⁺
29	25	[C ₂ H ₅] ⁺

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts, multiplicities, and coupling constants for **sec-Butyl 4-hydroxybenzoate** in a typical deuterated chloroform (CDCl₃) solvent. These predictions are based on established chemical shift ranges for analogous functional groups.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-a	0.95	Triplet (t)	~7.4
H-b	1.28	Doublet (d)	~6.3
H-c	1.65-1.75	Multiplet (m)	-
H-d	4.95-5.05	Multiplet (m)	-
H-e	6.85-6.95	Doublet (d)	~8.7
H-f	7.90-8.00	Doublet (d)	~8.7
OH	5.0-6.0	Broad Singlet (br s)	-

Predicted ^{13}C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts for **sec-Butyl 4-hydroxybenzoate** in CDCl_3 are detailed below. These values are estimated based on the expected electronic environments of the carbon atoms.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-a	~10
C-b	~19
C-c	~29
C-d	~73
C-e	~115
C-f	~122
C-g	~132
C-h	~160
C=O	~167

Predicted IR Spectral Data

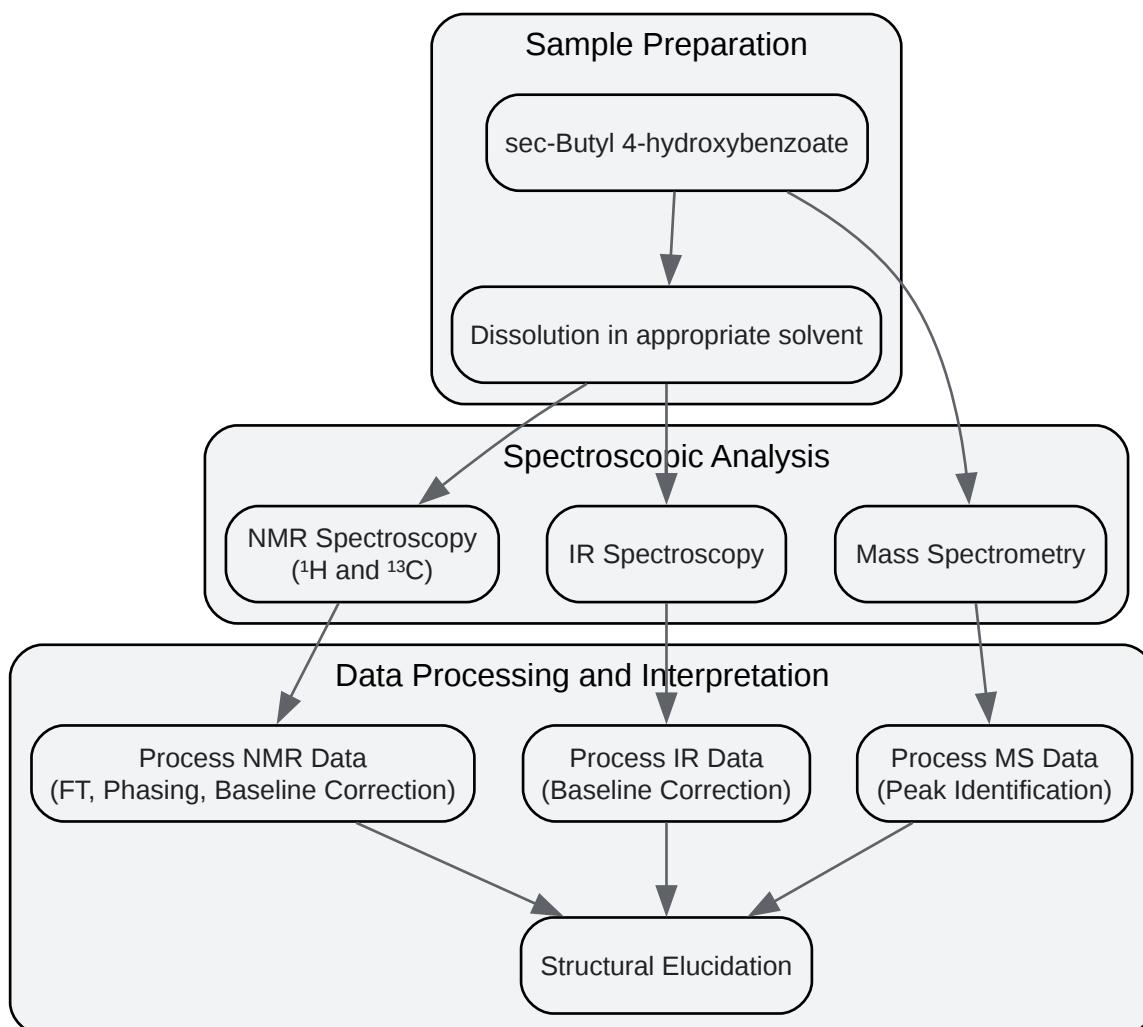
The predicted key infrared absorption bands for **sec-Butyl 4-hydroxybenzoate** are listed below. These predictions are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibrational Mode
O-H (Phenol)	3600-3200 (broad)	Stretching
C-H (Aromatic)	3100-3000	Stretching
C-H (Aliphatic)	3000-2850	Stretching
C=O (Ester)	1725-1705	Stretching
C=C (Aromatic)	1615-1585 and 1515-1485	Stretching
C-O (Ester)	1300-1250 and 1170-1120	Stretching

Experimental Workflows and Protocols

The following diagrams and protocols describe the standardized procedures for obtaining the spectral data presented.

Spectral Analysis Workflow



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Caption: General workflow for obtaining and analyzing spectral data.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of **sec-Butyl 4-hydroxybenzoate** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Obtain the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of around 250 ppm is used. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the sample. If the sample is a solid, a small amount can be dissolved in a volatile solvent like dichloromethane or acetone. A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample compartment (or the pure salt plate) should be recorded first and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm^{-1}) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a dilute solution. For volatile compounds, gas chromatography (GC) can be used for sample introduction.
- **Ionization:** Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method produces a molecular ion and a characteristic fragmentation pattern.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Detection:** Detect the ions and record their abundance.
- **Data Analysis:** The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.
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